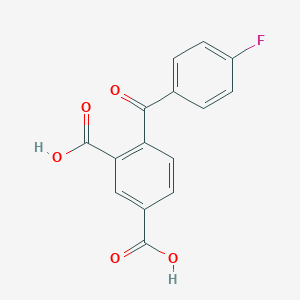

4-(4-Fluorobenzoyl)isophthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

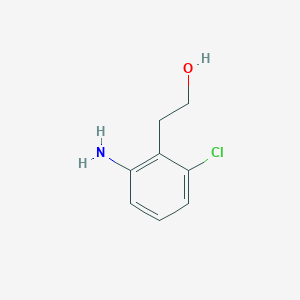

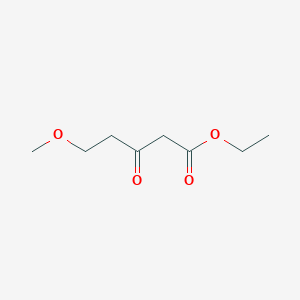

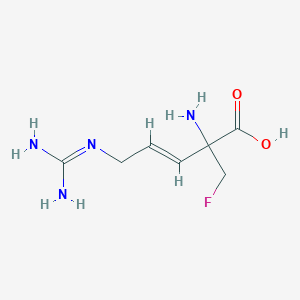

4-(4-Fluorobenzoyl)isophthalic Acid is a chemical compound with the molecular formula C15H9FO5 . It contains 15 Carbon atoms, 9 Hydrogen atoms, 1 Fluorine atom, and 5 Oxygen atoms . It has a total of 31 bonds, including 22 non-Hydrogen bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic carboxylic acids .

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves reactions under specific conditions to introduce fluorine atoms or fluorine-containing groups into the aromatic ring. A notable method for synthesizing fluorinated compounds includes the reaction of fluorobenzoyl isothiocyanate with fluoroanilines in dry acetonitrile to produce fluorinated thioureas.Molecular Structure Analysis

Fluorinated compounds often exhibit unique structural characteristics due to the electron-withdrawing nature of fluorine. For instance, fluorinated thioureas show almost planar carbonyl and thiourea groups, with conformation stabilized by intramolecular hydrogen bonds.Chemical Reactions Analysis

Fluorinated aromatic compounds participate in a variety of chemical reactions, leveraging the reactivity of the fluorine atom or fluorinated groups. The synthesis of polymers from fluorinated monomers, such as the reaction of 2- (2-Fluoro-4-hydroxybenzoyl)-benzoic acid with hydrazine hydrate, exemplifies the role of fluorinated compounds in forming high-performance materials with excellent solubility and thermal properties.Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Fluorobenzoyl)isophthalic Acid is 288.23 g/mol . It contains a total of 30 atoms, including 9 Hydrogen atoms, 15 Carbon atoms, 5 Oxygen atoms, and 1 Fluorine atom .Wissenschaftliche Forschungsanwendungen

Intermediate in Drug Synthesis

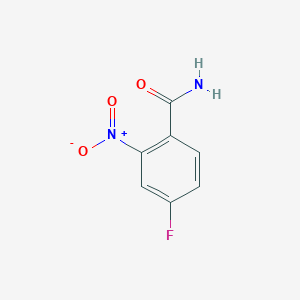

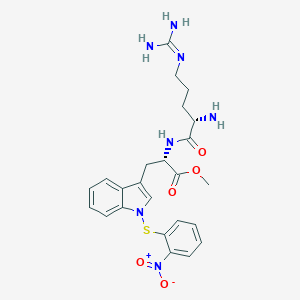

“4-(4-Fluorobenzoyl)isophthalic acid” is used as an intermediate in the preparation of Citalopram , a widely used antidepressant.

Resin Production

Isophthalic Acid, a closely related compound, is utilized in the manufacture of unsaturated polyester resins (UPRs) . Its unique molecular structure imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .

High-Performance Polymers

Isophthalic Acid serves as a vital monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers . PET, recognized for its robustness, clarity, and chemical inertness, finds extensive use in the packaging industry .

Ink and Coatings Production

Isophthalic Acid is also utilized in the production of inks and coatings due to its ability to enhance the final product’s durability and resistance to external agents .

Corrosion Inhibitor

Additionally, Isophthalic Acid functions as an effective corrosion inhibitor in certain applications . It can protect materials, such as steel, from corrosive environments by forming a protective layer over the surface .

Research and Development

Due to its unique properties and versatility, Isophthalic Acid is continually studied for potential applications in emerging fields like bio-based polymers and nanotechnology .

Hyperbranched Polymers

Hyperbranched polymers have been receiving increasing attention because of their unique architecture that results in an interesting set of unusual chemical and physical properties . “4-(4-Fluorobenzoyl)isophthalic acid” could potentially be used in the synthesis of these polymers .

Wirkmechanismus

Fluorinated organic compounds are the subject of topical interest due to their unique physical and biological properties . It has been observed that the presence of fluorine substituents in a lead molecule is capable of changing all the physical properties and influencing various drug-action related phenomena such as adsorption, distribution, metabolism, and excretion .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-fluorobenzoyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO5/c16-10-4-1-8(2-5-10)13(17)11-6-3-9(14(18)19)7-12(11)15(20)21/h1-7H,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUHTPARUDQETP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431514 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorobenzoyl)isophthalic acid | |

CAS RN |

1645-24-5 |

Source

|

| Record name | 4-(4-FLUOROBENZOYL)ISOPHTHALIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.